Phenazine

Catalog No.
S525913
CAS No.
92-82-0
M.F
C12H8N2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenazine

Researchers seeking robust redox-active building blocks often encounter poor reversibility and stability with anthracene or quinoxaline cores. Phenazine (CAS 92-82-0) solves this:

  • Reversible 2e⁻ acceptor: enables anolytes with near-theoretical capacity and cycling stability superior to viologens/quinones.
  • Extended planar π-system: ensures high electron mobility in n-type OFETs and OLED electron transport layers.
  • N-rich structure: when incorporated into COFs, effectively traps polysulfides for durable Li-S batteries.

Supply: >98% purity, bulk available, ambient shipping.

CAS Number

92-82-0

Product Name

Phenazine

IUPAC Name

phenazine

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H

InChI Key

PCNDJXKNXGMECE-UHFFFAOYSA-N

solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Dibenzopyrazine; AI3-00065; AI3 00065; AI300065

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=CC3=N2

The exact mass of the compound Phenazine is 180.0687 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13157. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenazines - Supplementary Records. It belongs to the ontological category of mancude organic heterotricyclic parent in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 25 g

Phenazine (CAS 92-82-0) is a planar, redox-active, nitrogen-containing heterocyclic compound (dibenzopyrazine) that serves as a fundamental building block in chemoinformatics, organic electronics, and energy storage [1]. Characterized by its highly reversible two-electron reduction capability and strong electron-accepting nature, unsubstituted phenazine is the critical starting material for synthesizing high-performance anolytes for redox flow batteries, n-type organic semiconductors, and advanced biological redox mediators [2]. Its extended π-conjugation provides superior thermal stability and significantly lower reduction potentials compared to simpler azaarenes, making it an indispensable precursor where robust electrochemical reversibility and structural planarity are required [1].

Research Fit

Defined redox baseline for electrochemical calibration
Unsubstituted core for synthetic derivatization SAR
Lower-affinity electron shuttle control for enzyme kinetics

Substituting phenazine with its isoelectronic all-carbon analog (anthracene) or smaller azaarenes (quinoxaline) fundamentally alters the electronic and structural properties of the resulting materials, leading to failure in target applications [1]. Anthracene lacks the electronegative nitrogen atoms, resulting in a significantly higher lowest unoccupied molecular orbital (LUMO) and completely lacking the n-type electron-accepting behavior required for anolyte or n-channel semiconductor applications [1]. Conversely, while quinoxaline shares the pyrazine core, it lacks phenazine’s extended planar dibenzo-fused structure, leading to inferior radical stability, wider bandgaps, and weaker intermolecular cofacial stacking, which severely limits charge carrier mobility and cycling durability in electrochemical systems [2].

Substitution Risk

Redox potential mismatch
Substituted analogs or phenothiazines may shift the midpoint potential by hundreds of millivolts, altering electron donor/acceptor compatibility.
Electron shuttle efficiency differs
Hydroxylated derivatives exhibit substantially different substrate affinity, changing enzymatic kinetic interpretations.
Antimicrobial baseline not transferable
Substituted derivatives display distinct antimicrobial profiles; parent core inactivity cannot be assumed for analogs.

Enhanced Electron Affinity for n-Type Semiconductor Applications

The introduction of two nitrogen atoms into the central ring fundamentally shifts the electronic structure compared to the all-carbon analog, anthracene [1]. Photoelectron spectroscopy reveals that phenazine possesses an electron affinity of 1.27 eV, which is 0.74 eV higher than that of anthracene (0.53 eV) [1]. This substantial lowering of the LUMO energy facilitates much easier electron injection and stabilizes the radical anion state, making phenazine a superior core for n-type organic semiconductors and electron-transport materials.

Evidence DimensionElectron Affinity (EA)
Target Compound Data1.27 eV
Comparator Or Baseline0.53 eV (Anthracene)
Quantified Difference0.74 eV higher electron affinity
ConditionsGas-phase photoelectron spectroscopy and computational modeling

A higher electron affinity is critical for buyers formulating n-type semiconductors, as it ensures lower operational voltages and stable electron-accepting behavior.

Redox Potential
Head-to-head
−177 mV (baseline) vs. +80 mV (PMS), +11 mV (MB)
Defines electron donor/acceptor compatibility window
Potentiometric vs. NHE; PCA as structural analog

Superior Charge Carrier Mobility via Extended Planar Stacking

The extended planar geometry of phenazine promotes robust cofacial π-π stacking, which directly enhances charge transport compared to smaller azaarenes like quinoxaline [1]. In comparative studies of discotic liquid crystalline assemblies, phenazine-based cores achieved charge carrier mobilities of 1.02 × 10–2 cm2 V–1 s–1, demonstrating up to a 100-fold increase over structurally analogous dibenzo-quinoxaline derivatives [1]. The reduced core-to-core distance in phenazine assemblies minimizes the HOMO-LUMO gap and facilitates highly efficient intermolecular charge transfer.

Evidence DimensionCharge carrier mobility
Target Compound Data1.02 × 10–2 cm2 V–1 s–1
Comparator Or Baseline~10^-4 cm2 V–1 s–1 (Quinoxaline analog)
Quantified Difference100-fold increase in mobility
ConditionsDiscotic liquid crystalline self-assembly models

For procurement in organic electronics, selecting the phenazine core ensures significantly higher device efficiency and faster charge transport than smaller pyrazine derivatives.

Electron Shuttle Efficiency
Head-to-head
Km 250 µM (phenazine) vs. 35 µM (2-hydroxyphenazine)
Lower substrate affinity for F420H2 dehydrogenase
7.1-fold difference; in vitro assay

Low-Potential Reversible Redox Core for High-Capacity Anolytes

Phenazine is the essential precursor for synthesizing high-voltage organic redox flow battery anolytes due to its highly reversible two-electron transfer process[1]. When utilized as a core scaffold in non-aqueous systems, phenazine derivatives achieve stable reduction potentials as low as -1.72 V vs. Ag/AgNO3 [1]. Unlike phenothiazine, which acts as an electron donor (posolyte) at positive potentials, phenazine's electron-deficient nature makes it a dedicated electron acceptor, allowing functionalized derivatives to achieve >95% Coulombic efficiency and >90% active material utilization over hundreds of cycles [1].

Evidence DimensionElectrochemical reduction potential and reversibility
Target Compound DataHighly reversible two-electron reduction (derivatives up to -1.72 V vs Ag/AgNO3)
Comparator Or BaselinePhenothiazine (acts as an electron donor/posolyte at positive potentials)
Quantified DifferencePhenazine provides deep negative reduction potentials suitable for anolytes, whereas phenothiazine provides positive oxidation potentials.
ConditionsNon-aqueous and aqueous redox flow battery cycling

Buyers developing energy storage materials must select phenazine over phenothiazine or anthracene to synthesize stable, high-capacity negative electrode (anolyte) materials.

Antimicrobial Activity
Class-level
Parent core MIC >100 µg/mL; derivative 18c MIC 16 µg/mL
Supports baseline-inactivity control context
Class-level inference; SAR starting point
Cyclic Stability (Zn-ion)
Head-to-head
>100 mA h g⁻¹ over 1000 cycles for phenazine and derivatives
Non-interacting baseline for cathode studies
DFT confirms absence of Zn²⁺ binding

Precursor for Aqueous and Non-Aqueous Redox Flow Battery Anolytes

Unsubstituted phenazine is the premier starting material for synthesizing highly soluble, low-redox-potential anolytes [1]. By functionalizing the phenazine core with hydroxyl, sulfonic, or quaternary ammonium groups, researchers can achieve near-theoretical volumetric capacities and exceptional cycling stability, making it superior to viologen or quinone-based alternatives in specific pH ranges.

Synthesis of n-Type Organic Semiconductors

Due to its high electron affinity and low LUMO level, phenazine is utilized to synthesize n-channel organic field-effect transistors (OFETs) and electron-transport layers in OLEDs [2]. Its extended planarity ensures better π-π stacking and higher electron mobility than smaller quinoxaline derivatives.

Manufacturing of Redox-Active Covalent Organic Frameworks (COFs)

Phenazine is incorporated into COFs as a redox-active catalytic host for lithium-sulfur batteries [3]. Its nitrogen-rich, electron-deficient structure binds polysulfides effectively via Lewis acid-base interactions and charge-transfer mechanisms, outperforming redox-inactive anthracene-based COFs in capacity retention and cycle life.

Application Fit Matrix

Application
Selection Property
Validation Focus
Redox chemistry calibration
Defined redox baseline with minimal side interactions
Confirm potential vs. NHE and compatibility with biological reductants
Synthetic precursor for derivatization
Unsubstituted core for clean SAR elaboration
Verify baseline inactivity and synthetic accessibility
Organic battery cathode baseline
Non-interacting cathode backbone
Assess cyclic stability and confirm absence of Zn²⁺ binding
Microbial electron transfer studies
Lower electron shuttle affinity control
Validate Km with target dehydrogenase; compare to hydroxylated derivatives

Physical Description

Colorless or light yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS]

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

180.068748264 Da

Monoisotopic Mass

180.068748264 Da

Heavy Atom Count

14

LogP

2.84 (LogP)

Appearance

Solid powder

Melting Point

176.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2JHR6K463W

Vapor Pressure

0.0000326 [mmHg]

Other CAS

92-82-0

Wikipedia

Phenazine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Phenazine: ACTIVE

Starving Bacteria of Iron: A Potential Strategy to Disperse Bacterial Biofilms

George A Naclerio, Herman O Sintim
PMID: 33988992   DOI: 10.1021/acs.jmedchem.1c00749

Abstract

Halogenated phenazines (HPs) are potent antimicrobial agents. A newly developed halogenated phenazine, HP-
, displays remarkable minimum inhibitory concentration (MIC) of 0.08 μM against methicillin-resistant
, MRSA. HP-
eradicates preformed biofilm via iron starvation, is nontoxic to mammalian cell lines and is efficacious in wound infection models.


The effect of polyhydroxyalkanoates in

Akrm Ghergab, Nisha Mohanan, Grace Saliga, Ann Karen C Brassinga, David Levin, Teresa de Kievit
PMID: 34057367   DOI: 10.1139/cjm-2020-0497

Abstract

PA23 is a biocontrol agent capable of protecting canola against the fungal pathogen
. In addition to producing antifungal compounds, this bacterium synthesizes and accumulates polyhydroxyalkanoate (PHA) polymers as carbon and energy storage compounds. Because the role of PHA in PA23 physiology is currently unknown, we investigated the impact of this polymer on stress resistance, adherence to surfaces, and interaction with the protozoan predator
. Three PHA biosynthesis mutants were created, PA23
, PA23
, and PA23
, which accumulated reduced PHA. Our phenotypic assays revealed that PA23
produced less phenazine (PHZ) compared with the wild type (WT) and the
and
mutants. All three mutants exhibited enhanced sensitivity to UV irradiation, starvation, heat stress, cold stress, and hydrogen peroxide. Moreover, motility, exopolysaccharide production, biofilm formation, and root attachment were increased in strains with reduced PHA levels. Interaction studies with the amoeba
revealed that the WT and the
and
mutants were consumed less than the
mutant, likely due to decreased PHZ production by the latter. Collectively these findings indicate that PHA accumulation enhances PA23 resistance to a number of stresses in vitro, which could improve the environmental fitness of this bacterium in hostile environments.


Evolution of Resistance to Phenazine Antibiotics in

Tongtong Fu, Zhao Cai, Zhuo Yue, Hongfen Yang, Bo Fang, Xinwen Zhang, Zheng Fan, Xiaolei Pan, Fan Yang, Yongxin Jin, Zhihui Cheng, Wuihui Wu, Baolin Sun, Robert W Huigens 3rd, Liang Yang, Fang Bai
PMID: 33650853   DOI: 10.1021/acsinfecdis.0c00837

Abstract

In the niches that
and
coinhabit, the later pathogen produces phenazine antibiotics to inhibit the growth of
. Recently, a group of halogenated phenazines (HPs) has been shown to have potent antimicrobial activities against
; however, no HP-resistant mutant has been reported. Here, we demonstrate that
develops HP-resistance via single amino acid change (Arg116Cys) in a transcriptional repressor TetR21. RNA-seq analysis showed that the TetR21
variation caused drastic up-regulation of an adjacent gene
(halogenated phenazine resistance protein of
). Deletion of the
in the TetR21
background restored bacterial susceptibility to HP, while
overexpression in
conferred HP-resistance. The expression of HprS is under tight transcriptional control of the TetR21 via direct binding to the promoter region of
. The R116C mutation in TetR21 significantly reduced its DNA binding affinity. Moreover, natural phenazine antibiotics (phenazine-1-carboxylic acid and pyocyanin) and a HP analog (HP-22) are ligands for the TetR21, regulating its repressor activity. Combining homology analysis and LC-MS/MS assay we demonstrated that HprS is a phenazine efflux pump. To the best of our knowledge, we provide the first report of phenazine efflux pump in
. Interestingly, the TetR21
variation has been found in some clinical
isolates, and a laboratory strain of
with TetR21
variation showed enhanced growth competitiveness toward
and promoted coinfection with
in the host environment, demonstrating significance of the mutation in host infections.


Identification of a Novel Bioactive Phenazine Derivative and Regulation of

Ru-Xiang Deng, Zhuo Zhang, Hui-Ling Li, Wei Wang, Hong-Bo Hu, Xue-Hong Zhang
PMID: 33443412   DOI: 10.1021/acs.jafc.0c06498

Abstract

Natural phenazines are a class of multifunctional secondary metabolites of bacteria that play an important role in the biocontrol of plant pathogens. In this paper, a novel bioactive phenazine derivative was isolated from
S015 through silica gel chromatography and preparative high-performance liquid chromatography (HPLC). The structure was identified as 1-carboxyl-6-formyl-4,7,9-trihydroxy-phenazine (CFTHP) by NMR spectroscopy in combination with ultraperformance liquid chromatography & mass spectrometry (UPLC-MS). CFTHP could inhibit
,
,
, and
f. sp.
with minimal inhibitory concentration (MIC) values of 16, 32, 16, and 16 μg/mL, respectively. A global regulatory gene
could positively regulate CFTHP biosynthesis since its production was 3.0-fold enhanced by
overexpression and inhibited by
deletion in
S015. These studies illustrated the potential of CFTHP as a promising biopesticide and provided a reference for phenazine production improvement.


Design, synthesis and biological evaluation of a halogenated phenazine-erythromycin conjugate prodrug for antibacterial applications

Hongfen Yang, Ke Liu, Shouguang Jin, Robert W Huigens Iii
PMID: 33521803   DOI: 10.1039/d0ob02428g

Abstract

There is a significant need for new antibacterial agents as pathogenic bacteria continue to threaten human health through the acquisition of resistance and tolerance towards existing antibiotics. Over the last several years, our group has been developing a novel series of halogenated phenazines that demonstrate potent antibacterial and biofilm eradication activities against critical Gram-positive pathogens, including: Staphylococcus aureus, Staphylococcus epidermidis and Enterococcus faecium. Here, we report the design, chemical synthesis and initial biological assessment of a halogenated phenazine-erythromycin conjugate prodrug 5 aimed at enhancing the translational potential for halogenated phenazines as a treatment of bacterial infections.


Phenazine from Pseudomonas aeruginosa UPMP3 induced the host resistance in oil palm (Elaeis guineensis Jacq.)-Ganoderma boninense pathosystem

Waheeda Parvin, Nisha Govender, Radziah Othman, Hawa Jaafar, Mahbubur Rahman, Mui-Yun Wong
PMID: 32973199   DOI: 10.1038/s41598-020-72156-7

Abstract

Pseudomonas aeruginosa developed its biocontrol agent property through the production of antifungal derivatives, with the phenazine among them. In this study, the applications of crude phenazine synthesized by Pseudomonas aeruginosa UPMP3 and hexaconazole were comparatively evaluated for their effectiveness to suppress basal stem rot infection in artificially G. boninense-challenged oil palm seedlings. A glasshouse experiment under the randomized completely block design was set with the following treatments: non-inoculated seedlings, G. boninense inoculated seedlings, G. boninense inoculated seedlings with 1 mg/ml phenazine application, G. boninense inoculated seedlings with 2 mg/ml phenazine application and G. boninense inoculated seedlings with 0.048 mg/ml hexaconazole application. Seedlings were screened for disease parameters and plant vigour traits (plant height, plant fresh weight, root fresh, and dry weight, stem diameter, and total chlorophyll) at 1-to-4 month post-inoculation (mpi). The application of 2 mg/ml phenazine significantly reduced disease severity (DS) at 44% in comparison to fungicide application (DS = 67%). Plant vigour improved from 1 to 4 mpi and the rate of disease reduction in seedlings with phenazine application (2 mg/ml) was twofold greater than hexaconazole. At 4, 6 and 8 wpi, an up-regulation of chitinase and β-1,3 glucanase genes in seedlings treated with phenazine suggests the involvement of induced resistance in G. boninense-oil palm pathosystem.


Coupling of ion pair ultrasound assisted-cloud point extraction to microvolume UV-Vis spectrophotometry for speciation analysis of ionic NO2-,NO3- and total NO2-/NO3- without and with reduction in the selected beverage and food matrices

Esra Olgaç, Ramazan Gürkan
PMID: 32897814   DOI: 10.1080/19440049.2020.1811402

Abstract

This study proposes a simple, low-cost, easy to use, fast, accurate and reliable ultrasound assisted-cloud point extraction (UA-CPE) method for the enrichment and speciation analysis of low levels of ionic NO
, NO
and total NO
/NO
without and with reduction by micro-volume UV-vis spectrophotometry. The method relies on the reaction of NO
with excess iodide at pH 5.5 to form triiodide, and then the extraction of the oxidation product formed by charge transfer into micellar phase of Triton X-114 using cationic redox-sensitive phenazine dye, neutral red (NRH
) as ion-pairing in absence and presence of 1.5 mL of 1.0 × 10
mol L
Br
ions. The main variables affecting extraction efficiency were studied and optimised in detail. Under the optimal conditions, the calibration curves in solvent were linear over the ranges of 5-100 and 100-1280 µg L
with a detection limit of 1.32 µg L
while the matrix-matched calibration curves prepared from sample extracts were linear over the ranges of 5-125 and 125-1350 µg L
with a detection limit ranging from 1.15 to 1.50 µg L
for sample matrices. From pre-concentration of 25-mL sample, pre-concentration and sensitivity enhancement folds of 62.5 and 76.5 were obtained. The accuracy/precision studies after spiking were performed, and observed to be in range of 96.5-99.6% and 1.9-5.7% (15, 75 and 250 µg L
, n: 5). The speciation analysis of ionic NO
, NO
and total NO
/NO
was performed from artificially prepared binary mixtures after reduction with a mixture of Zn and NaCl in acidic media. The free NO
contents of samples were calculated from difference between free NO
and total NO
/NO
contents. After validation by analysis of a certified sample, the method was successfully applied to the speciation analysis of the beverage, cured meat, vegetable and milk samples. After pre-treatment with two sample preparation steps, it was observed that the results obtained were also compatible with each other, statistically validating the method.


Functional Analysis of Phenazine Biosynthesis Genes in

Samuel Hendry, Stephan Steinke, Kathrin Wittstein, Marc Stadler, Kirsten Harmrolfs, Yetunde Adewunmi, Gyan Sahukhal, Mohamed Elasri, Linda Thomashow, David Weller, Olga Mavrodi, Wulf Blankenfeldt, Dmitri Mavrodi
PMID: 33741619   DOI: 10.1128/AEM.02348-20

Abstract

encompasses a group of ubiquitous Gram-negative bacteria that includes numerous saprophytes as well as species that cause infections in animals, immunocompromised patients, and plants. Some species of
produce colored, redox-active secondary metabolites called phenazines. Phenazines contribute to competitiveness, biofilm formation, and virulence in the opportunistic pathogen
, but knowledge of their diversity, biosynthesis, and biological functions in
is lacking. In this study, we screened publicly accessible genome sequence databases and identified phenazine biosynthesis genes in multiple strains of the
complex, some isolates of the
clade, and the plant pathogen
We then focused on
ATCC 17760 to reveal the organization and function of genes involved in the production of dimethyl 4,9-dihydroxy-1,6-phenazinedicarboxylate. Using a combination of isogenic mutants and plasmids carrying different segments of the
locus, we characterized three novel genes involved in the modification of the phenazine tricycle. Our functional studies revealed a connection between the presence and amount of phenazines and the dynamics of biofilm growth in flow cell and static experimental systems but at the same time failed to link the production of phenazines with the capacity of
to kill fruit flies and rot onions.
Although the production of phenazines in
was first reported almost 70 years ago, the role these metabolites play in the biology of these economically important microorganisms remains poorly understood. Our results revealed that the phenazine biosynthetic pathway in
has a complex evolutionary history, which likely involved horizontal gene transfers among several distantly related groups of organisms. The contribution of phenazines to the formation of biofilms suggests that
, like fluorescent pseudomonads, may benefit from the unique redox-cycling properties of these versatile secondary metabolites.


Role of phenazine-enzyme physiology for current generation in a bioelectrochemical system

Anthony Chukwubuikem, Carola Berger, Ahmed Mady, Miriam A Rosenbaum
PMID: 34000093   DOI: 10.1111/1751-7915.13827

Abstract

Pseudomonas aeruginosa produces phenazine-1-carboxylic acid (PCA) and pyocyanin (PYO), which aid its anaerobic survival by mediating electron transfer to distant oxygen. These natural secondary metabolites are being explored in biotechnology to mediate electron transfer to the anode of bioelectrochemical systems. A major challenge is that only a small fraction of electrons from microbial substrate conversion is recovered. It remained unclear whether phenazines can re-enter the cell and thus, if the electrons accessed by the phenazines arise mainly from cytoplasmic or periplasmic pathways. Here, we prove that the periplasmic glucose dehydrogenase (Gcd) of P. aeruginosa and P. putida is involved in the reduction of natural phenazines. PYO displayed a 60-fold faster enzymatic reduction than PCA; PCA was, however, more stable for long-term electron shuttling to the anode. Evaluation of a Gcd knockout and overexpression strain showed that up to 9% of the anodic current can be designated to this enzymatic reaction. We further assessed phenazine uptake with the aid of two molecular biosensors, which experimentally confirm the phenazines' ability to re-enter the cytoplasm. These findings significantly advance the understanding of the (electro) physiology of phenazines for future tailoring of phenazine electron discharge in biotechnological applications.


Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes

Daniel Dar, Linda S Thomashow, David M Weller, Dianne K Newman
PMID: 32930660   DOI: 10.7554/eLife.59726

Abstract

Phenazines are natural bacterial antibiotics that can protect crops from disease. However, for most crops it is unknown which producers and specific phenazines are ecologically relevant, and whether phenazine biodegradation can counter their effects. To better understand their ecology, we developed and environmentally-validated a quantitative metagenomic approach to mine for phenazine biosynthesis and biodegradation genes, applying it to >800 soil and plant-associated shotgun-metagenomes. We discover novel producer-crop associations and demonstrate that phenazine biosynthesis is prevalent across habitats and preferentially enriched in rhizospheres, whereas biodegrading bacteria are rare. We validate an association between maize and
, a putative producer abundant in crop microbiomes.
upregulates phenazine biosynthesis during phosphate limitation and robustly colonizes maize seedling roots. This work provides a global picture of phenazines in natural environments and highlights plant-microbe associations of agricultural potential. Our metagenomic approach may be extended to other metabolites and functional traits in diverse ecosystems.


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